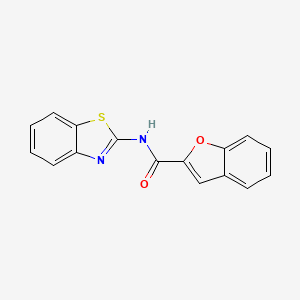

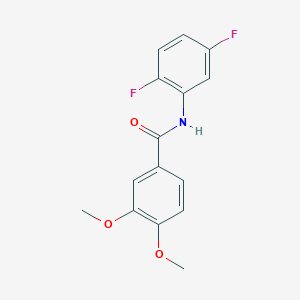

N-1,3-benzothiazol-2-yl-1-benzofuran-2-carboxamide

Overview

Description

“N-1,3-benzothiazol-2-yl-1-benzofuran-2-carboxamide” is a compound that has been synthesized and studied for its potential biological activities . It belongs to the class of benzothiazole and benzofuran derivatives, which are known to exhibit a wide range of biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities .

Synthesis Analysis

The synthesis of “N-1,3-benzothiazol-2-yl-1-benzofuran-2-carboxamide” and similar compounds has been carried out using hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) under relatively milder reaction conditions using dimethyl formamide as solvent . The synthesized compounds were characterized by FTIR, 1H-NMR, 13C-NMR, and HRMS spectral data .Molecular Structure Analysis

The molecular structure of “N-1,3-benzothiazol-2-yl-1-benzofuran-2-carboxamide” and similar compounds has been studied using single-crystal X-ray diffraction, Hirshfeld surface analysis, and PIXEL calculations . The molecules of the asymmetric unit are connected by classical N–H (hydrazinyl)···N (thiazoyl) hydrogen bonds and several face-to-face, offset π···π interactions .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “N-1,3-benzothiazol-2-yl-1-benzofuran-2-carboxamide” involve the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) under relatively milder reaction conditions .Scientific Research Applications

Antibacterial Agents

Compounds with the N-(1,3-benzothiazol-2-yl) moiety have been synthesized and evaluated for their antibacterial properties. They have shown variable activity against both Gram-positive and Gram-negative bacterial strains. Specifically, derivatives of this compound exhibited promising activity against Staphylococcus aureus, with minimum inhibitory concentration (MIC) values in the range of 19.7–24.2 μM . This suggests potential for developing new antibacterial drugs.

Antifungal Applications

Benzothiazole derivatives, including those related to N-(1,3-benzothiazol-2-yl)-1-benzofuran-2-carboxamide, have been investigated for their antifungal activities. The structural modification of these compounds can lead to the development of new antifungal agents, which is crucial given the rising resistance to existing antifungal drugs .

Anticancer Activity

N-benzothiazol-2-yl-amides have shown selective cytotoxicity against tumorigenic cell lines. This indicates that N-(1,3-benzothiazol-2-yl)-1-benzofuran-2-carboxamide could be a scaffold for designing anticancer drugs, potentially offering new avenues for cancer treatment .

Optical Materials

The benzothiazol moiety has been studied for its potential in optical materials. This includes applications in photovoltaics and light-emitting diodes (LEDs), where the compound’s ability to interact with light can be harnessed for better efficiency and performance .

Enzyme Inhibition

Benzothiazole derivatives have been reported to inhibit various enzymes, such as dihydroorotase, DNA gyrase, and tyrosine kinase. These enzymes are critical in biological pathways, and their inhibition can lead to therapeutic applications in diseases where these enzymes are dysregulated .

Ligands for Metal Extraction

The compound has been reported as a ligand for metal extraction. This application is particularly relevant in the field of analytical chemistry, where such ligands can be used to bind and remove specific metal ions from solutions, aiding in purification processes .

Mechanism of Action

Target of Action

N-(1,3-benzothiazol-2-yl)-1-benzofuran-2-carboxamide, also known as N-1,3-benzothiazol-2-yl-1-benzofuran-2-carboxamide, is a benzothiazole derivative . Benzothiazole derivatives have been found to exhibit potent activity against Mycobacterium tuberculosis , suggesting that this bacterium could be a primary target .

Mode of Action

tuberculosis . The compound’s interaction with its target could result in changes that inhibit the bacterium’s growth and proliferation .

Biochemical Pathways

While the specific biochemical pathways affected by N-(1,3-benzothiazol-2-yl)-1-benzofuran-2-carboxamide are not fully known, it is likely that the compound interferes with essential processes in M. tuberculosis. This interference could disrupt the bacterium’s ability to grow and proliferate, leading to its eventual death .

Pharmacokinetics

Admet calculations for similar benzothiazole derivatives have shown favourable pharmacokinetic profiles . These properties could impact the compound’s bioavailability and its ability to reach its target in the body .

Result of Action

The result of N-(1,3-benzothiazol-2-yl)-1-benzofuran-2-carboxamide’s action is the inhibition of M. tuberculosis growth and proliferation . This could lead to the death of the bacterium, effectively treating tuberculosis infections .

Future Directions

The future directions for the study of “N-1,3-benzothiazol-2-yl-1-benzofuran-2-carboxamide” and similar compounds could involve further exploration of their biological activities and potential applications in medicine. Given their wide range of biological activities, these compounds could serve as potential lead compounds for the development of new drugs .

properties

IUPAC Name |

N-(1,3-benzothiazol-2-yl)-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10N2O2S/c19-15(13-9-10-5-1-3-7-12(10)20-13)18-16-17-11-6-2-4-8-14(11)21-16/h1-9H,(H,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTQYADKCQKVZKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)C(=O)NC3=NC4=CC=CC=C4S3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1,3-benzothiazol-2-yl)-1-benzofuran-2-carboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-benzyl-2-[2-(1,3-thiazol-5-yl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B5811730.png)

![dimethyl 5-{[(propionylamino)carbonothioyl]amino}isophthalate](/img/structure/B5811736.png)

![N'-[3-(2-furyl)-2-propen-1-ylidene]-2-hydroxy-2-phenylacetohydrazide](/img/structure/B5811742.png)

![2-fluorobenzaldehyde [phenyl(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methylene]hydrazone](/img/structure/B5811745.png)

![N'-[1-(4-chlorophenyl)ethylidene]-4,6-diphenyl-2-pyrimidinecarbohydrazide](/img/structure/B5811755.png)

![N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]-N,2-dimethylpropanamide](/img/structure/B5811770.png)

![2-(2-methoxyphenyl)-N'-[(2-thienylcarbonyl)oxy]ethanimidamide](/img/structure/B5811806.png)